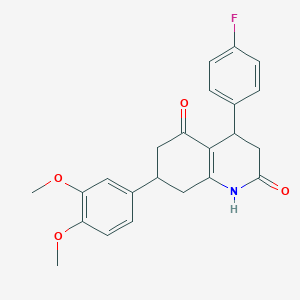

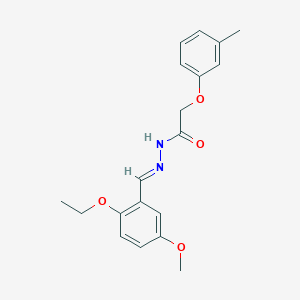

![molecular formula C16H24N2O3S B5553677 N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This section will introduce the chemical compound, focusing on its relevance in scientific research and the importance of its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various chemical reactions, often starting from specific sulfonamide precursors. The synthesis process includes steps like Sonogashira cross-coupling and systematic research on structure-reactivity relationships to develop chemoselective N-acylation reagents, which exhibit good chemoselectivity. These procedures help in understanding the complexity and challenges in synthesizing sulfonamide derivatives with specific structural requirements (Durgadas, Mukkanti, & Pal, 2012); (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds reveals significant details about their conformation and spatial arrangement. Studies have shown the anti and syn conformations of N—H bonds relative to other functional groups within the molecules, highlighting the structural diversity among sulfonamides and their impact on biological activity. The packing of molecules into chains through N—H O hydrogen bonding is another crucial aspect observed in these structures (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds, such as vicarious nucleophilic substitution (VNS) and rearrangements, showcase the reactivity and functional versatility of these compounds. These reactions are influenced by the presence of electron-withdrawing groups and can lead to a variety of products with different biological activities (Lemek, Groszek, & Cmoch, 2008); (Králová, Maloň, Pospíšil, & Soural, 2019).

Wissenschaftliche Forschungsanwendungen

Structural Studies and Supramolecular Assembly

Research has been conducted on the structural study of nimesulidetriazole derivatives, which are closely related to the chemical structure of interest. These studies have provided insights into the effect of substitution on supramolecular assembly, highlighting the importance of intermolecular interactions in determining the crystalline structures of compounds. The use of X-ray powder diffraction data and Hirshfeld surface analyses has been instrumental in understanding these interactions, offering a foundation for designing compounds with desired physical and chemical properties (Dey et al., 2015).

Electrophysiological and Pharmacological Implications

The study of methanesulfonanilide derivatives in the context of their cardiac electrophysiologic and inotropic actions reveals their potential as class III antiarrhythmic agents. These compounds show significant effects on ventricular refractoriness and cardiac contractility in animal models, indicating their relevance in the development of new therapeutics for arrhythmia and other cardiovascular conditions (Wallace et al., 1991).

Microbial Metabolism and Environmental Impact

The microbial metabolism of methanesulfonic acid, a compound structurally related to the one of interest, underscores the role of specific aerobic bacteria in sulfur biogeochemical cycling. These studies shed light on the environmental impact of methanesulfonic acid and its derivatives, highlighting the ecological significance of microbial degradation processes (Kelly & Murrell, 1999).

Synthetic Chemistry and Material Science Applications

Research into the development of chemoselective N-acylation reagents based on methanesulfonamide derivatives demonstrates their utility in synthetic chemistry. These compounds serve as valuable tools for the selective modification of molecules, facilitating the synthesis of complex organic compounds with potential applications in material science, drug development, and other areas of chemistry (Kondo et al., 2000).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-16(14-7-4-3-5-8-14)10-6-12-18(13-16)15(19)9-11-17-22(2,20)21/h3-5,7-8,17H,6,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPMWUSUTJUTLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)CCNS(=O)(=O)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide (non-preferred name) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

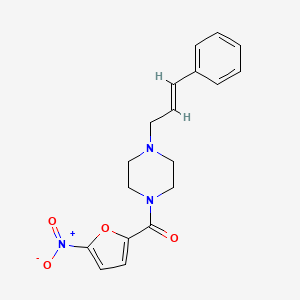

![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)

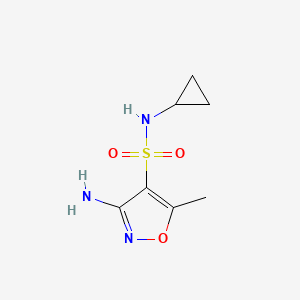

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

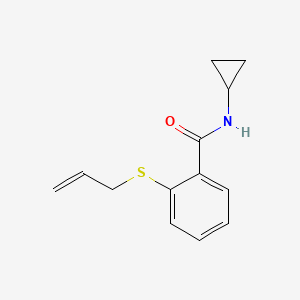

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)

![2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)